

Jatrophone: A Technical Guide to its Discovery, Mechanism, and Therapeutic Potential

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Compound of Interest

Compound Name: Jatrophone

Cat. No.: B1672808

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **jatrophone**, a macrocyclic diterpene with significant cytotoxic and antitumor properties. It covers the compound's historical discovery, chemical characteristics, mechanism of action, and the experimental protocols utilized in its study.

Discovery and Historical Context

Jatrophone is a naturally occurring diterpenoid first isolated from the plant *Jatropha gossypifolia*, a member of the Euphorbiaceae family.[1][2] Subsequent research has identified its presence in other *Jatropha* species, including *Jatropha isabelli* and *Jatropha elliptica*. [2][3][4] The initial interest in **jatrophone** was sparked by its potent cytotoxic activity against various cancer cell lines, leading to its investigation as a potential anticancer agent.[2][3] Its unique macrocyclic structure and 3(2H)-furanone ring have also made it a subject of interest for organic synthesis.[1]

Chemical Properties

Jatrophone is characterized by its complex macrocyclic structure. Its chemical formula is $C_{20}H_{24}O_3$, with a molecular weight of 312.4 g/mol .[3][4]

Table 1: Chemical Identifiers for **Jatrophone**

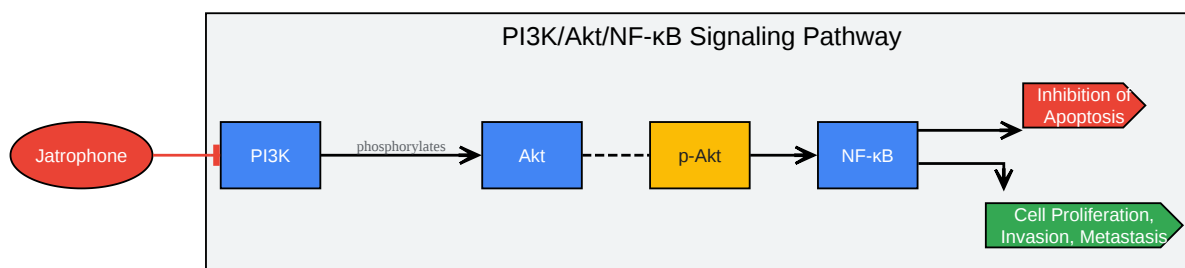
Identifier	Value
IUPAC Name	(1R,3R,6Z,9E)-3,7,11,11,14-pentamethyl-16-oxatricyclo[11.2.1.0 ^{1,5}]hexadeca-4,6,9,13-tetraene-8,15-dione[4]
CAS Number	29444-03-9[4]
PubChem CID	6325446[4]
Synonyms	NSC-135037, Jatropha principle[4][5]

Mechanism of Action and Biological Activity

Jatrophone exhibits a broad range of biological activities, with its anticancer effects being the most extensively studied.[1][6] It has demonstrated cytotoxicity against a variety of cancer cell lines, including those resistant to conventional chemotherapy.[7][8]

Inhibition of the PI3K/Akt/NF-κB Signaling Pathway

A key mechanism underlying **jatrophone**'s anticancer activity is its ability to inhibit the PI3K/Akt/NF-κB signaling pathway.[7][8] This pathway is crucial for tumor cell growth, proliferation, invasion, and metastasis, while also inhibiting apoptosis.[1][9] **Jatrophone** treatment has been shown to significantly decrease the expression levels of PI3K, phosphorylated Akt (p-Akt), and NF-κB in cancer cells.[7][8][10]



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Caption: **Jatrophone**'s inhibition of the PI3K/Akt/NF- κ B pathway.

Induction of Apoptosis and Autophagy

By inhibiting the PI3K/Akt/NF- κ B pathway, **jatrophone** promotes programmed cell death in cancer cells through both apoptosis and autophagy.[7][8] Studies have shown that **jatrophone** treatment leads to an increase in both early and late apoptotic cell populations.[8]

Cell Cycle Arrest

Jatrophone has been observed to induce cell cycle arrest, primarily at the S and G2/M phases, in cancer cells.[7][8] This prevents the cells from progressing through the cell cycle and ultimately leads to a reduction in cell proliferation.

Cytotoxic Activity

Jatrophone's cytotoxic effects have been quantified against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potent anticancer activity.

Table 2: Cytotoxic Activity of **Jatrophone** against Various Cancer Cell Lines

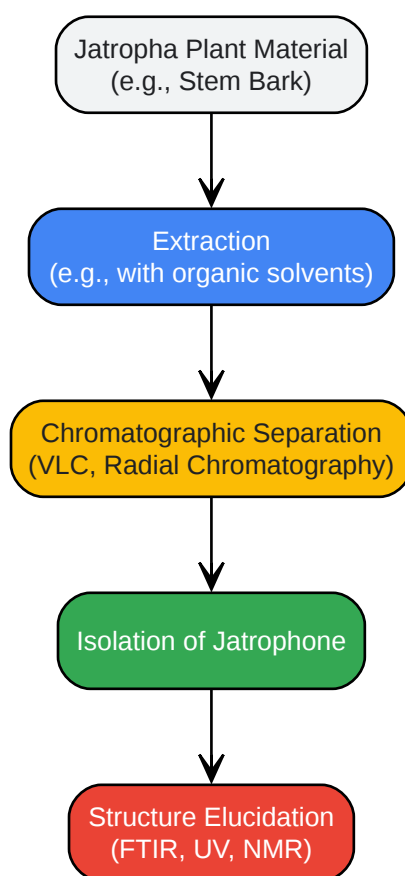
Cell Line	Cancer Type	IC50 (μ M)	Reference
MCF-7/ADR	Doxorubicin-resistant Breast Cancer	1.8	[8]
Hep G2 1886	Hepatocellular Carcinoma	3.2	[3][11]
HeLa	Cervical Cancer	5.13	[12]
WiDr	Colon Adenocarcinoma	8.97	[12]
AGS	Stomach Cancer	2.5	[11]

Experimental Protocols

The investigation of **jatrophone**'s biological activities has employed a variety of standard and advanced experimental techniques.

Isolation and Purification

Jatrophone is typically isolated from the stem bark of *Jatropha* species.[3][12] The general workflow involves extraction with organic solvents followed by chromatographic separation.



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Caption: General workflow for the isolation of **jatrophone**.

A common isolation procedure involves the following steps:

- Extraction: The dried and powdered plant material is extracted with a solvent such as methanol or ethanol.

- Fractionation: The crude extract is then subjected to vacuum liquid chromatography (VLC) using silica gel as the stationary phase and a gradient of solvents (e.g., n-hexane, ethyl acetate) as the mobile phase.[12]
- Purification: Fractions containing **jatrophone** are further purified using radial chromatography.[12]
- Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.[12]

Cytotoxicity Assays

The cytotoxic effects of **jatrophone** are commonly evaluated using the following assays:

- MTT Assay: This colorimetric assay measures cell metabolic activity. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan is proportional to the number of viable cells.[3]
- SRB Assay: The sulforhodamine B (SRB) assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content. It is used to determine cell viability and proliferation.[7][8]

Cell Cycle Analysis

Flow cytometry is used to analyze the effect of **jatrophone** on the cell cycle distribution.[7][8]

- Cell Treatment: Cancer cells are treated with **jatrophone** at various concentrations for a specific duration.
- Cell Fixation: The cells are harvested and fixed, typically with cold ethanol.
- Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide.
- Analysis: The DNA content of the cells is measured by a flow cytometer, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Western Blotting

Western blotting is employed to determine the effect of **jatrophone** on the expression levels of specific proteins, particularly those involved in the PI3K/Akt/NF- κ B pathway.[7][8][10]

- **Protein Extraction:** Total protein is extracted from **jatrophone**-treated and untreated control cells.
- **SDS-PAGE:** The protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- **Protein Transfer:** The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
- **Immunoblotting:** The membrane is incubated with primary antibodies specific to the target proteins (e.g., PI3K, p-Akt, NF- κ B), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
- **Detection:** The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Future Perspectives

The potent anticancer activity of **jatrophone**, particularly against drug-resistant cancer cells, makes it a promising lead compound for the development of new cancer therapies.[7] Further research is warranted to explore its in vivo efficacy and safety profile in preclinical animal models. Additionally, the synthesis of **jatrophone** analogs could lead to the discovery of compounds with improved therapeutic indices.

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